3-(1-Phenylethylamino)oxan-4-ol
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Overview
Description
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is a chiral compound with significant potential in various scientific fields. This compound features an oxane ring substituted with a phenylethylamino group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the oxane ring and the phenylethylamine.
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an epoxide.
Introduction of the Amino Group: The phenylethylamine is introduced via a nucleophilic substitution reaction, where the amino group attacks the oxane ring, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves optimizing the reaction conditions to achieve high yield and purity. This includes:
Catalysts: Using suitable catalysts to enhance the reaction rate.
Temperature and Pressure: Controlling the temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxides: Formed through oxidation.
Reduced Compounds: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol: can be compared with other chiral oxane derivatives and phenylethylamine derivatives.
Uniqueness
Chirality: The specific chiral centers in (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol contribute to its unique biological activity.
Functional Groups: The combination of the oxane ring and the phenylethylamino group makes it distinct from other similar compounds.
Conclusion
(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(1-phenylethylamino)oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYKKNODQVBHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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